Methyl 7-methyl-2,4-dioxo-3-[2-oxo-2-(piperidin-1-yl)ethyl]-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
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Overview
Description
METHYL 7-METHYL-2,4-DIOXO-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a piperidine ring, a phenyl group, and multiple keto groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 7-METHYL-2,4-DIOXO-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a pyrimidine derivative with a piperidine-containing compound under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid in toluene .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
METHYL 7-METHYL-2,4-DIOXO-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form additional keto groups or carboxylic acids.
Reduction: Reduction reactions can convert keto groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like methanol or dichloromethane, and specific pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
METHYL 7-METHYL-2,4-DIOXO-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of METHYL 7-METHYL-2,4-DIOXO-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Piritrexim: A pyrido[2,3-d]pyrimidine derivative known for its antitumor effects.
Indole Derivatives: Compounds with similar heterocyclic structures that exhibit a wide range of biological activities.
Uniqueness
METHYL 7-METHYL-2,4-DIOXO-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C23H24N4O5 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
methyl 7-methyl-2,4-dioxo-3-(2-oxo-2-piperidin-1-ylethyl)-1-phenylpyrido[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H24N4O5/c1-15-13-17(22(30)32-2)19-20(24-15)27(16-9-5-3-6-10-16)23(31)26(21(19)29)14-18(28)25-11-7-4-8-12-25/h3,5-6,9-10,13H,4,7-8,11-12,14H2,1-2H3 |
InChI Key |
XFHMFNPJIYVUMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=N1)N(C(=O)N(C2=O)CC(=O)N3CCCCC3)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
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